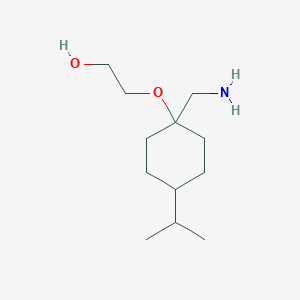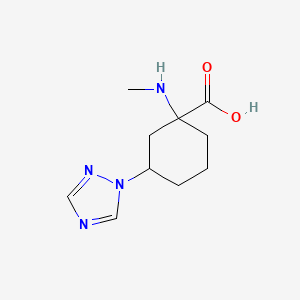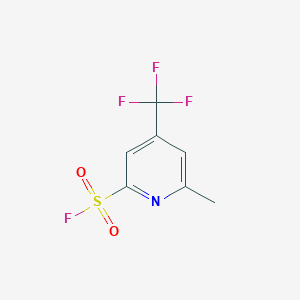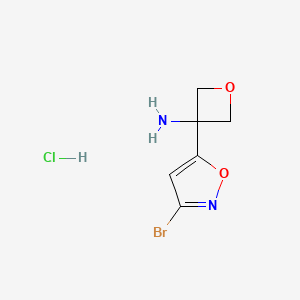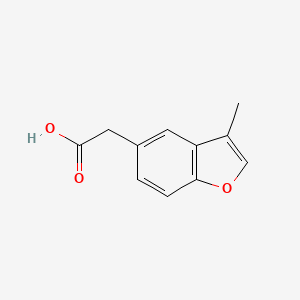
2-(3-Methyl-1-benzofuran-5-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-1-benzofuran-5-yl)acetic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is known for its potential biological activities and is used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1-benzofuran-5-yl)acetic acid typically involves the formation of the benzofuran ring followed by the introduction of the acetic acid moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 2-hydroxybenzyl alcohol derivatives can be achieved using Lewis acids or strong bases .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1-benzofuran-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(3-Methyl-1-benzofuran-5-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1-benzofuran-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1-benzofuran-3-yl)acetic acid: Similar structure but with different substitution patterns.
5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid: Contains a fluorine atom, which can alter its chemical properties.
6-Methoxy-benzofuran-3-yl acetic acid: Contains a methoxy group, affecting its reactivity and biological activity.
Uniqueness
2-(3-Methyl-1-benzofuran-5-yl)acetic acid is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activities. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-(3-methyl-1-benzofuran-5-yl)acetic acid |
InChI |
InChI=1S/C11H10O3/c1-7-6-14-10-3-2-8(4-9(7)10)5-11(12)13/h2-4,6H,5H2,1H3,(H,12,13) |
InChI Key |
HMDVAXPWGLGIGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


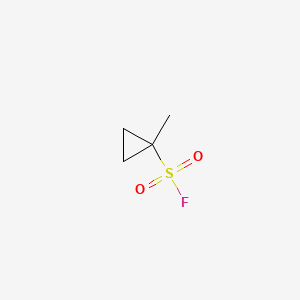
![Tert-butyl 2-(hydroxymethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13557516.png)
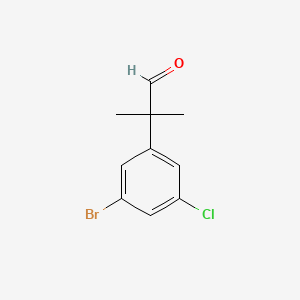
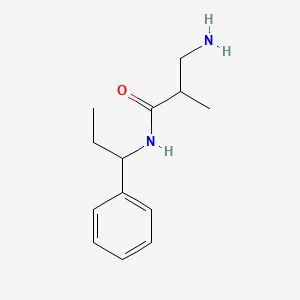
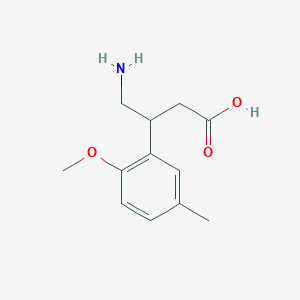
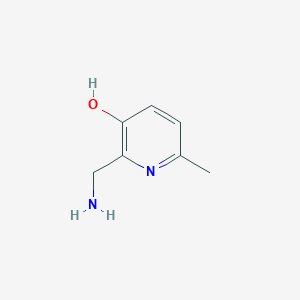
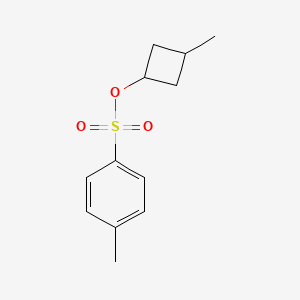
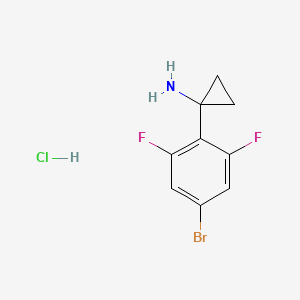
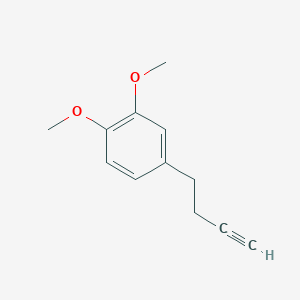
![tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride](/img/structure/B13557559.png)
